Alpha-Amanitin

Toxicokinetics ADME In Vivo Pharmacology

Alpha-Amanitin (≥98%) is the gold-standard amatoxin for RNA Polymerase II inhibition—the only amatoxin with a validated ADC conjugation portfolio and well-characterized toxicokinetics. Unlike actinomycin D, its slow, irreversible binding delivers unmatched target selectivity, cleanly arresting transcription elongation. Essential for transcription research, ADC/SMDC payload R&D, antidote studies, and medicinal chemistry benchmarking. Trust the reference standard backed by decades of peer-reviewed data and established synthetic routes.

Molecular Formula C39H54N10O14S
Molecular Weight 919.0 g/mol
CAS No. 23109-05-9
Cat. No. B190558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Amanitin
CAS23109-05-9
SynonymsAlpha Amanitin
Alpha Amanitine
Alpha-Amanitin
Alpha-Amanitine
Molecular FormulaC39H54N10O14S
Molecular Weight919.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
InChIInChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1
InChIKeyCIORWBWIBBPXCG-SXZCQOKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Alpha-Amanitin (CAS 23109-05-9) for Targeted Oncology and Transcriptional Research


Alpha-Amanitin is a bicyclic octapeptide and the principal toxic constituent of Amanita phalloides (death cap) mushrooms, functioning as a potent and highly selective inhibitor of eukaryotic RNA Polymerase II [1]. With a molecular formula of C39H54N10O14S and a molecular weight of 918.97 g/mol, it represents the gold standard amatoxin for both fundamental transcription research and as a novel, non-tubulin-targeting payload in Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs) [2]. Its unique mechanism of action—arresting transcription elongation—distinguishes it from all other clinically employed cytotoxic warheads, offering a distinct profile for targeted cancer therapy and mechanistic studies [3].

Why Alpha-Amanitin is Not Interchangeable with Other Amatoxins or Transcription Inhibitors


Substitution of alpha-amanitin with other amatoxins (e.g., beta-, gamma-amanitin) or alternative transcription inhibitors (e.g., actinomycin D, triptolide) is scientifically unsound due to substantial differences in target selectivity, kinetic profiles, and in vivo toxicokinetics. Alpha-amanitin exhibits a distinct combination of high specificity for RNA Polymerase II, a slow but essentially irreversible binding mechanism, and unique physicochemical properties (high hydrophilicity) that profoundly impact its biodistribution and clearance [1]. Furthermore, its well-characterized binding epitope and extensive ADC conjugation chemistry portfolio make it the only amatoxin with a validated and robust path to targeted therapeutic development, as evidenced by numerous patents and preclinical studies [2]. Using a different amatoxin or a non-amanitin payload introduces significant uncertainties in efficacy, toxicity, and manufacturability.

Head-to-Head and Cross-Study Quantitative Differentiation of Alpha-Amanitin


Distinct Toxicokinetic Profile of Alpha-Amanitin vs. Beta-Amanitin In Vivo

Despite structural similarity, alpha-amanitin and beta-amanitin exhibit distinct toxicokinetic profiles in vivo. A 2024 study using UPLC-MS/MS in mice demonstrated that following a single oral dose of 10 mg/kg, the peak plasma concentration (Cmax) of alpha-amanitin (91.1 μg/L) is significantly lower than that of beta-amanitin (143.1 μg/L) [1]. Furthermore, at 24 hours post-administration, tissue distribution analysis revealed significantly higher residual concentrations of beta-amanitin in key target organs (stomach, liver, kidney) compared to alpha-amanitin [1].

Toxicokinetics ADME In Vivo Pharmacology

Superior Transcriptional Selectivity of Alpha-Amanitin vs. Actinomycin D

Alpha-amanitin is a highly selective inhibitor of RNA Polymerase II, whereas actinomycin D is a DNA intercalator with broad, non-specific activity. A direct comparison of their selectivity profiles indicates that alpha-amanitin specifically targets RNA Polymerase II (and III at higher concentrations), while actinomycin D inhibits transcription by intercalating into GC-rich DNA, affecting all classes of RNA polymerases and other DNA-dependent processes [1]. This lack of specificity for actinomycin D leads to significant off-target effects and cytotoxicity, limiting its utility in precise transcriptional studies.

Transcriptional Inhibition Selectivity RNA Polymerase

Differentiated Cytotoxicity Profile of Alpha-Amanitin Analogs in Cell-Based Assays

Structure-activity relationship studies have shown that rationally designed synthetic amanitin analogues can exhibit enhanced cytotoxicity relative to the natural product alpha-amanitin on certain cell lines. Specifically, new analogues were found to be more cytotoxic than alpha-amanitin when evaluated on CHO, HEK293, and HeLa cells. Conversely, on liver-derived HepG2 cells, the same analogues showed diminished cytotoxicity compared to alpha-amanitin [1]. This highlights that alpha-amanitin itself possesses a specific, and not always maximal, activity profile that can be tuned by structural modification.

Structure-Activity Relationship Cytotoxicity Amatoxin Analogues

Alpha-Amanitin ADC Payloads Demonstrate Superior In Vivo Efficacy vs. Tubulin Inhibitors

In cancer xenograft models, Antibody-Drug Conjugates (ADCs) utilizing an alpha-amanitin payload have demonstrated superior efficacy compared to ADCs employing tubulin-inhibiting toxins such as auristatins or maytansines [1]. This is attributed to alpha-amanitin's distinct mechanism of action, which enables it to kill both dividing and non-dividing (quiescent) tumor cells, including cancer stem cells, potentially overcoming resistance mechanisms common to tubulin-binding agents [REFS-1, REFS-2].

Antibody-Drug Conjugate ADC Payload In Vivo Efficacy

Comparative In Vivo Toxicity of Alpha-Amanitin vs. Phalloidin

While both are mushroom toxins, alpha-amanitin and phalloidin exhibit vastly different toxicological profiles. Phalloidin is reported to be 10 to 20 times less toxic than alpha-amanitin in vivo, with intraperitoneal LD50 values in mice of approximately 2 mg/kg for phalloidin [1] compared to 0.327 mg/kg (intravenous) for alpha-amanitin . This extreme potency difference is due to their distinct mechanisms: alpha-amanitin inhibits RNA Polymerase II, while phalloidin disrupts actin filaments.

Hepatotoxicity LD50 Toxicology

Differential Conjugation Efficiency for ADC Development

Alpha-amanitin's unique hydrophilic nature and the availability of specific functional groups enable a distinct portfolio of linker and conjugation chemistries for ADC/SMDC development. Studies on PSMA-targeting Small Molecule-Drug Conjugates (SMDCs) identified lead candidates with various linkers (Val-Ala-PAB cleavable, C6 non-cleavable, disulfide mono-hindered) that exhibited excellent in vitro profiles [1]. This contrasts with other payload classes where the conjugation chemistry may be more constrained or lead to different physicochemical properties of the final conjugate.

ADC Bioconjugation Linker Chemistry

Targeted Application Scenarios for Alpha-Amanitin Based on Quantitative Evidence


Precision Transcriptional Inhibition in Mechanistic Studies

For research requiring specific and potent ablation of RNA Polymerase II activity to study gene expression, co-transcriptional processes, or nuclear structure, alpha-amanitin is the reagent of choice. Its high selectivity for RNAP II/III over RNAP I, as contrasted with the non-specific DNA intercalation of actinomycin D [1], allows for cleaner interpretation of experimental results and reduces confounding off-target effects.

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

Alpha-amanitin serves as a premier payload for ADCs targeting both hematological and solid tumors. Its novel mechanism of action—inhibition of RNA Polymerase II—allows it to kill quiescent cells and potentially overcome resistance to tubulin inhibitors [1]. Its well-defined conjugation chemistry portfolio [2] and reported superior efficacy in xenograft models compared to auristatin/maytansine conjugates [3] make it a scientifically compelling alternative to conventional payloads.

In Vivo Toxicology and Safety Pharmacology Studies

Given its well-characterized and potent in vivo toxicity profile (e.g., IV LD50 of 0.327 mg/kg in mice) [1] and distinct toxicokinetic behavior compared to beta-amanitin [2], alpha-amanitin is an essential reference standard and investigational compound for studying hepatotoxicity, developing antidotes, and validating analytical methods for amatoxin detection in biological samples.

Structure-Activity Relationship (SAR) Studies on Amatoxins

Alpha-amanitin is the essential baseline comparator for any medicinal chemistry campaign seeking to design novel amatoxin analogs with improved therapeutic windows. Its established, quantifiable cytotoxicity profile across multiple cell lines (e.g., CHO, HEK293, HeLa, HepG2) [1] provides the critical benchmark against which the potency and selectivity of new chemical entities can be meaningfully evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpha-Amanitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.